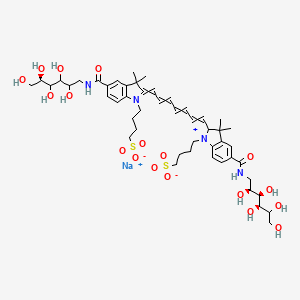

SIDAG Dye

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

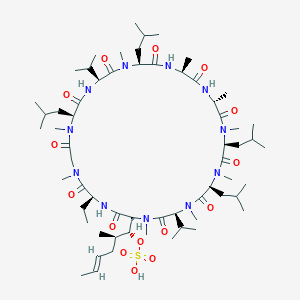

SIDAG Dye is a carbocyanine-based dye used for fluorescence optical imaging . It is a highly hydrophilic derivative based on a carbocyanine chromophore identical to ICG (Indocyanine Green), and shows a low plasma binding of approximately 10% .

Synthesis Analysis

The synthesis of SIDAG Dye involves modifying the physicochemical properties of the indotricarbocyanine dye backbone . Several derivatives were synthesized with increasing hydrophilicity to achieve this . The most hydrophilic dye, SIDAG, was selected for further biological characterization .

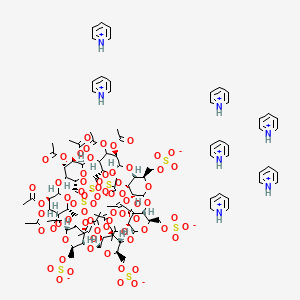

Molecular Structure Analysis

The molecular structure of SIDAG Dye is based on a carbocyanine chromophore, similar to that of Indocyanine Green (ICG) . However, the exact molecular structure is not explicitly mentioned in the available sources.

Chemical Reactions Analysis

The chemical reactions involving SIDAG Dye are not explicitly mentioned in the available sources. However, it’s known that the dye is used in fluorescence imaging, suggesting it undergoes fluorescence when excited by certain wavelengths of light .

Physical And Chemical Properties Analysis

SIDAG Dye is a highly hydrophilic compound . This property influences its pharmacokinetics, leading to renal elimination . It also has a low plasma binding of approximately 10% . More specific physical and chemical properties are not provided in the available sources.

科学的研究の応用

Fluorescence Optical Imaging

SIDAG Dye, a carbocyanine-based dye, has been used in fluorescence optical imaging . It has been investigated as a contrast agent for in vivo imaging of subcutaneously grown tumors in laboratory animals . This application takes advantage of the dye’s fluorescence in the near-infrared range .

Tumor Detection and Imaging

The dye has shown potential in tumor detection and imaging . The fluorescence properties of SIDAG Dye allow it to be used as a contrast agent, helping to clearly demarcate tumors .

Pharmacokinetics Studies

SIDAG Dye has been used in pharmacokinetics studies . Its hydrophilic nature results in renal elimination, which is a shift from the more lipophilic indocyanine green (ICG) that has a very short plasma half-life .

Acute Tolerance Studies

The acute tolerance of SIDAG Dye in mice has been studied . It has been found that the acute tolerance of SIDAG is increased up to 60-fold compared to ICG .

Detection of Rheumatoid Arthritis

SIDAG Dye has potential applications in the detection of rheumatoid arthritis . This is due to its properties as a fluorescent dye and its potential as a contrast agent .

Optical Mammography

SIDAG Dye has been used in optical mammography . Its fluorescence properties and its potential as a contrast agent make it suitable for this application .

Intraoperative Imaging in Surgery

SIDAG Dye has potential applications in intraoperative imaging during surgery . Its properties as a fluorescent dye can help surgeons to better visualize the surgical field .

作用機序

Target of Action

SIDAG Dye, also known as 1,1’-bis-(4-sulfobutyl) indotricarbocyanine-5,5’-dicarboxylic acid diglucamide monosodium salt, is primarily used as a contrast agent in near-infrared imaging . Its primary targets are inflamed regions and tumors, where it enhances the contrast and sensitivity of the imaging .

Mode of Action

SIDAG Dye operates by absorbing and emitting near-infrared light, which can penetrate several centimeters into tissue . This property allows it to highlight its targets (inflamed regions and tumors) during imaging procedures . The dye is particularly effective in demarcating N-Nitrosomethylurea (NMU)-induced rat breast carcinomas .

Biochemical Pathways

Its effectiveness as a contrast agent suggests it interacts with biological tissues in a way that alters their optical properties, specifically their absorption and emission of near-infrared light .

Pharmacokinetics

SIDAG Dye is highly hydrophilic, which influences its pharmacokinetic properties . Unlike its lipophilic counterpart, indocyanine green (ICG), SIDAG Dye has a longer plasma half-life . This extended circulation time allows for more prolonged imaging of target regions . The pharmacokinetic properties of SIDAG Dye are shifted toward renal elimination due to the high hydrophilicity of the molecule .

Result of Action

The primary result of SIDAG Dye’s action is the enhanced visibility of inflamed regions and tumors in near-infrared imaging . For example, NMU-induced rat breast carcinomas are clearly demarcated both immediately and 24 hours after intravenous administration of SIDAG . In contrast, ICG shows a weak tumor contrast under the same conditions .

Action Environment

The action of SIDAG Dye can be influenced by various environmental factors. For instance, the dye’s effectiveness as a contrast agent depends on the optical properties of the tissue it’s introduced to, including the tissue’s absorption and scattering of near-infrared light . Additionally, the dye’s hydrophilic nature means its distribution and elimination may be affected by the hydration status of the body .

Safety and Hazards

将来の方向性

SIDAG Dye has shown potential as a contrast agent for optical imaging, which could increase the sensitivity for detection of inflamed regions and tumors . It has been suggested that it could be used to assess the degree of tumor angiogenesis in vivo using planar and tomographic methods . However, more research is needed to fully understand its potential applications and safety profile.

特性

IUPAC Name |

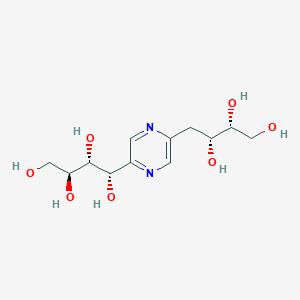

sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H70N4O18S2.Na/c1-48(2)32-24-30(46(64)50-26-36(56)42(60)44(62)38(58)28-54)16-18-34(32)52(20-10-12-22-72(66,67)68)40(48)14-8-6-5-7-9-15-41-49(3,4)33-25-31(17-19-35(33)53(41)21-11-13-23-73(69,70)71)47(65)51-27-37(57)43(61)45(63)39(59)29-55;/h5-9,14-19,24-25,36-39,42-45,54-63H,10-13,20-23,26-29H2,1-4H3,(H3-,50,51,64,65,66,67,68,69,70,71);/q;+1/p-1/t36-,37?,38?,39+,42+,43?,44+,45?;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCDZDCGTDCFQV-SMYDWBAHSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C(=O)NCC(C(C(C(CO)O)O)O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)NCC(C(C(C(CO)O)O)O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)C(=O)NC[C@@H]([C@H]([C@@H](C(CO)O)O)O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)NCC(C(C([C@@H](CO)O)O)O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H69N4NaO18S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1089.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SIDAG Dye | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)